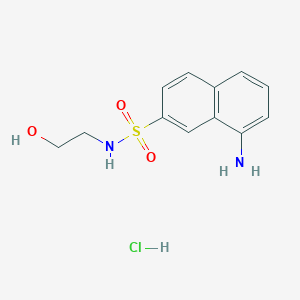![molecular formula C20H22N4O5S B6004884 6-({4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B6004884.png)
6-({4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-({4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexene ring, a carboxylic acid group, and a sulfamoylphenyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, including the formation of the cyclohexene ring, the introduction of the carboxylic acid group, and the attachment of the sulfamoylphenyl group. Common synthetic routes may involve:
Cyclohexene Ring Formation: This can be achieved through Diels-Alder reactions or other cyclization methods.
Carboxylic Acid Introduction: The carboxylic acid group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Sulfamoylphenyl Group Attachment: This step may involve sulfonation reactions followed by coupling with the pyrimidinyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring and the carboxylic acid group.
Reduction: Reduction reactions can be used to modify the sulfamoylphenyl group or the pyrimidinyl group.
Substitution: Various substitution reactions can occur, especially at the aromatic ring and the pyrimidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoylphenyl group may play a crucial role in binding to these targets, while the cyclohexene ring and carboxylic acid group contribute to the overall stability and reactivity of the molecule. The exact pathways and interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4,6-Dimethylpyrimidin-2-yl)-2-(5-phenyl): A similar compound with a pyrimidinyl group and phenyl group.
2-Pyrimidinamine, 4,6-dimethyl-: Another related compound with a pyrimidinyl group.
Uniqueness
6-({4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile and valuable compound in scientific research.
Properties
IUPAC Name |
6-[[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c1-12-11-18(22-13(2)21-12)24-30(28,29)15-9-7-14(8-10-15)23-19(25)16-5-3-4-6-17(16)20(26)27/h3-4,7-11,16-17H,5-6H2,1-2H3,(H,23,25)(H,26,27)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOFGCXRXKCHRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-phenyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6004809.png)
![9-(3-chlorophenyl)-7-(2-pyridinyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6004810.png)
![ethyl (5Z)-5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6004816.png)
![N-methyl-2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]-N-[2-(1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B6004821.png)

![4-chloro-2-(isobutylamino)-5-[(isobutylamino)sulfonyl]benzoic acid](/img/structure/B6004830.png)
![1-cyclohexyl-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine](/img/structure/B6004831.png)
![2-{[5-(4-chlorophenyl)-2-furyl]methylene}-N'-nitrohydrazinecarboximidamide](/img/structure/B6004833.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylacetamide](/img/structure/B6004837.png)
![1-(5-Chloro-2-methoxyphenyl)-3-[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]guanidine](/img/structure/B6004850.png)
![1-[2-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6004852.png)
![N-[4-(diethylamino)phenyl]-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide](/img/structure/B6004860.png)
![1-[2-(Diethylaminomethyl)-5-hydroxy-1-phenylindol-3-yl]ethanone;hydrochloride](/img/structure/B6004865.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(trans-4-hydroxycyclohexyl)amino]methyl}-2-piperidinone](/img/structure/B6004893.png)
